1-ethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
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Overview
Description
1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a dihydroquinolinone structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps, typically starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The oxadiazole ring can form hydrogen bonds and other interactions with proteins, influencing their function and activity . These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.
3-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity and biological activity.
The uniqueness of 1-ETHYL-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE lies in its combination of structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14F3N3O2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-ethyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-26-11-15(17(27)14-8-3-4-9-16(14)26)19-24-18(25-28-19)12-6-5-7-13(10-12)20(21,22)23/h3-11H,2H2,1H3 |
InChI Key |
PWWUCYDXZSVIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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